molecular formula C10H7FO B120195 4-Fluoronaphthalen-1-ol CAS No. 315-53-7

4-Fluoronaphthalen-1-ol

Cat. No.: B120195
CAS No.: 315-53-7
M. Wt: 162.16 g/mol
InChI Key: QOJVIUUAFONRTL-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biomedical Research and Gene Expression

4-Fluoronaphthalen-1-ol derivatives and related compounds have been utilized in biomedical research, especially focusing on gene expression. Antisense oligomers, chemically modified to enhance their delivery and distribution, have been used to correct aberrant splicing and upregulate gene expression in various mouse tissues. This approach validates the potential therapeutic applications of such chemically modified oligonucleotides (Sazani et al., 2002).

2. Metabonomic Toxicity Analysis

Metabonomic approaches utilizing 1H NMR spectroscopy have been employed to assess the toxicity of fluoroaniline compounds. This method monitors biochemical changes in organisms exposed to xenobiotics, providing insights into the mechanism of action of toxic chemicals and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

3. Pharmacological Studies

This compound derivatives have been a subject of pharmacological studies, such as the investigation of novel and potent nonpeptide antagonists of receptors like melanocortin-4. These studies explore the therapeutic potential of these compounds in treating stress-related disorders such as depression and anxiety (Chaki et al., 2003).

4. Antitumor Activity and Drug Development

Certain fluoro-compounds related to this compound have been synthesized and evaluated for their antitumor activities. Studies have focused on understanding their mechanisms of action, biological functions, and potential as candidates for clinical trials in cancer treatment (Chou et al., 2010).

Safety and Hazards

The compound is classified as an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

There is currently no available information on the specific enzymes, proteins, or other biomolecules that 4-Fluoronaphthalen-1-ol interacts with .

Cellular Effects

There is currently no available information on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

There is currently no available information on how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is currently no available information on any enzymes or cofactors that this compound interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available information on any transporters or binding proteins that this compound interacts with, or any effects on its localization or accumulation .

Subcellular Localization

There is currently no available information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Properties

IUPAC Name

4-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVIUUAFONRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448322
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-53-7
Record name 4-Fluoro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-fluoronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-1-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2.71 g of 1-acetoxy-4-fluoro-naphthalene in 142 ml of degassed methanol was added a solution of 9.2 g of potassium carbonate in 95 ml of degassed water. The mixture was stirred at room temperature for 5 h. The mixture was cooled with ice, acidified to pH1-2 with conc. HCL, extracted with dichloromethane, dried (magnesium sulphate), filtered and concentrated to an orange solid. The material was purified by chromatography on silica gel eluting with dichloromethane/heptanes/toluene to provide 1.98 g of 4-fluoro-1-hydroxynaphthalene as a white solid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.